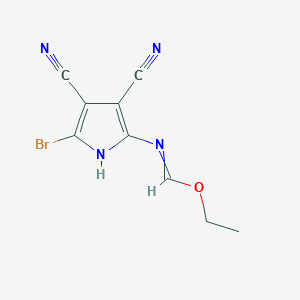![molecular formula C9H12FNO3S2 B14332121 3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide CAS No. 108966-74-1](/img/structure/B14332121.png)
3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide is an organic compound with the molecular formula C9H12FNO3S2. This compound features a benzene ring substituted with a fluorine atom, a hydroxypropylsulfanyl group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting a suitable sulfonyl chloride with an amine.
Introduction of the Hydroxypropylsulfanyl Group: The hydroxypropylsulfanyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to accelerate the reaction and improve functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropylsulfanyl group can be oxidized to form a sulfone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the hydroxypropylsulfanyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonamide: Similar structure but with two fluorine atoms on the benzene ring.
4-Fluoro-3-nitrobenzenesulfonamide: Contains a nitro group instead of the hydroxypropylsulfanyl group.
Uniqueness
3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide is unique due to the presence of the hydroxypropylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
108966-74-1 |
|---|---|
Molecular Formula |
C9H12FNO3S2 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-fluoro-4-(3-hydroxypropylsulfanyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12FNO3S2/c10-8-6-7(16(11,13)14)2-3-9(8)15-5-1-4-12/h2-3,6,12H,1,4-5H2,(H2,11,13,14) |
InChI Key |
YPMIELKCFBCTRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)SCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
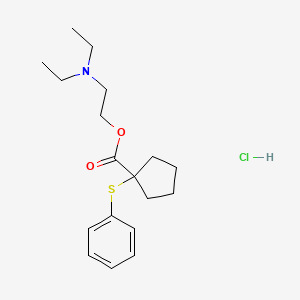
![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)
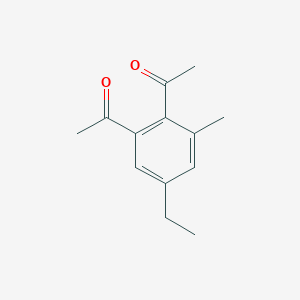
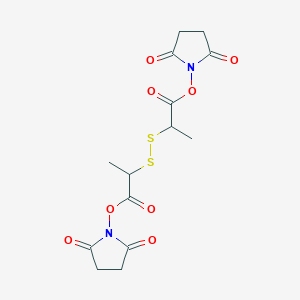
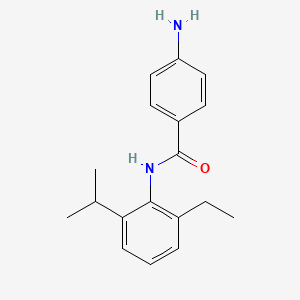
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)
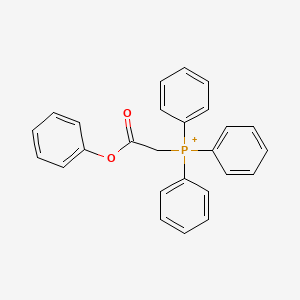
![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
